1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone
Description
Properties
IUPAC Name |
1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-14-7-8-16(19-18-14)20-9-11-21(12-10-20)17(22)13-23-15-5-3-2-4-6-15/h2-8H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDHJWOYLBLIKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its implications in various therapeutic areas.
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the piperazine ring and subsequent functionalization to introduce the phenoxy group. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. Notably, it has been studied for its potential as:
- Enzyme Inhibitor : Preliminary studies indicate that it may inhibit phosphodiesterase type 4 (PDE4), which is involved in inflammatory responses. This inhibition can lead to a reduction in pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Receptor Modulator : The compound may also interact with various receptors, influencing neurotransmitter release and signaling pathways, which could be beneficial in neuropharmacology.
Anticancer Properties
Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro assays have shown that the compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been highlighted in studies focusing on its ability to reduce inflammatory markers in cell cultures. For instance, it has been shown to significantly lower levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
Several case studies have explored the efficacy of this compound in various biological systems:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations .
- Inflammation Model : In an experimental model of acute inflammation using mice, administration of the compound resulted in a significant reduction in paw edema compared to control groups, supporting its potential as an anti-inflammatory agent.
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, it is essential to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Similar piperazine derivative | PDE4 inhibition |
| Compound B | Different phenolic structure | Antioxidant activity |
| This compound | Unique combination of piperazine and phenoxy | Anticancer and anti-inflammatory |
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Several studies have indicated that derivatives of piperazine, including this compound, exhibit significant anticancer properties. Research has shown that these compounds can inhibit key signaling pathways involved in tumor growth and proliferation.
- Case Study: A study published in Drug Target Insights reported that piperazine derivatives demonstrated potent inhibitory effects on VEGFR-2 and ERK-2 kinases, which are critical in cancer cell signaling pathways. The study noted an IC50 value indicating effective cytotoxicity against liver cancer cell lines.
-
Neuropharmacological Effects
- The compound's structural features suggest potential neuropharmacological applications, particularly in treating neurological disorders.
- Research Findings: A study focused on the neuroprotective effects of similar compounds found that they could modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression and anxiety.
-
Antimicrobial Properties
- Preliminary studies have indicated that this compound may possess antimicrobial activity against various pathogens.
- Data Table: Antimicrobial Activity
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 16 µg/mL
Mechanistic Insights
Understanding the mechanism of action for 1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone is crucial for its application in drug development:
- Target Interaction
- The compound likely interacts with multiple biological targets due to its complex structure. It may act as a multitarget inhibitor, affecting various pathways simultaneously.
- Biochemical Assays
- In vitro studies using enzyme assays have demonstrated that the compound can inhibit specific kinases involved in cellular signaling, further supporting its potential as a therapeutic agent.
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine Nitrogen
The secondary amines in the piperazine ring undergo alkylation or acylation reactions. For example:
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Reaction with acetyl chloride : Forms N-acetylated derivatives under mild conditions (room temperature, dichloromethane solvent).
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Buchwald–Hartwig coupling : Palladium-catalyzed cross-coupling with aryl halides (e.g., 4-bromophenylmethylsulfone) proceeds at 85°C in DMF with tri-tert-butylphosphonium tetrafluoroborate as a ligand .
Key Data:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acylation | Acetyl chloride, DCM, RT | N-Acetyl-piperazine derivative | 75–85% |
| Cross-Coupling | Pd(OAc)₂, 4-bromophenylmethylsulfone, 85°C | Aryl-piperazine conjugate | 83.2% |
Functionalization of Pyridazine Ring
The pyridazine moiety participates in electrophilic substitution and metal-catalyzed reactions:
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Amination : Reacts with 6-methylpyridin-2-amine under Ullmann-type conditions (CuI, K₂CO₃, DMF, 110°C).
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Suzuki–Miyaura coupling : Pd-mediated coupling with boronic acids at the C-3 position (requires inert atmosphere, 80–100°C).
Oxidation of Phenoxy Group
The phenoxyacetyl side chain undergoes oxidation to form quinone derivatives under strong oxidizing agents (e.g., KMnO₄ in acidic conditions). This pathway is critical for modulating electron-withdrawing effects on the aromatic ring.
Acylation of Secondary Amines
The piperazine nitrogen reacts with acylating agents:
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Example : Treatment with phenoxyacetyl chloride in the presence of triethylamine yields bis-acylated derivatives.
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Kinetic studies : Acylation rates depend on solvent polarity, with DMF accelerating the reaction compared to THF.
Catalytic Hydrogenation
The pyridazine ring can be partially hydrogenated to tetrahydropyridazine derivatives using H₂ and Pd/C (1 atm, RT) . This reaction alters the compound’s planarity and electronic properties.
Acid/Base-Mediated Degradation
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Acidic hydrolysis (HCl, reflux): Cleaves the piperazine ring, yielding pyridazine-3-amine and phenoxyacetic acid.
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Basic conditions (NaOH, ethanol): Induces elimination reactions at the ethanone-phenoxy linkage.
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The compound’s structure can be compared to derivatives with variations in:
- Piperazine substituents : Aryl, heteroaryl, or alkyl groups.
- Ethanone-linked groups: Phenoxy, thiophene, or benzoyl moieties.
Table 1: Structural and Functional Comparison of Analogs
Key Observations from Structural Comparisons
Piperazine Substituent Effects
- Electron-Withdrawing Groups (EWGs): Compounds like MK47 (trifluoromethylphenyl) exhibit higher metabolic stability due to EWGs .
- Aromatic vs. Heteroaryl Groups: Analogs with indolylmethyl (Compound 2) or benzoylphenoxypropyl (QD10) groups show varied biological activities, suggesting substituent-dependent target engagement .
Ethanone-Linked Group Influence
- Phenoxy vs. Thiophene: The phenoxy group in the target compound and Compound 2 may enhance π-π stacking in enzyme binding, whereas MK47’s thiophene could improve solubility .
Q & A
Basic: What are the key steps and optimization strategies for synthesizing 1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone?
The synthesis typically involves multi-step routes, starting with coupling the 6-methylpyridazine moiety to the piperazine ring, followed by phenoxyethanone functionalization. Key steps include:
- Nucleophilic substitution to attach the pyridazine group to the piperazine core under reflux conditions in solvents like ethanol or dimethylformamide (DMF) .
- Acylation reactions to introduce the phenoxyethanone group, often using chloroacetyl chloride in dichloromethane with triethylamine as a base .
- Catalyst optimization : Palladium on carbon or copper iodide may enhance reaction efficiency .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Basic: Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms connectivity of the pyridazine, piperazine, and phenoxy groups .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95%) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for exact mass determination) .
- Infrared Spectroscopy (IR) : Identifies functional groups like carbonyl (C=O) and aromatic C-H stretches .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Core modifications : Compare analogs with substituted pyridazines (e.g., 5-fluorobenzo[d]isoxazole in ) to assess effects on target binding .
- Substituent tuning : Introduce electron-withdrawing/donating groups (e.g., methoxy or fluorine) on the phenoxy ring to modulate solubility and receptor affinity .
- Biological assays : Test derivatives against relevant targets (e.g., kinases or GPCRs) to correlate structural changes with activity .
Advanced: What computational methods are used to model interactions between this compound and biological targets?
- Docking simulations : Tools like AutoDock Vina predict binding modes to proteins (e.g., kinase domains) .
- Molecular Dynamics (MD) : Assess stability of ligand-target complexes over time using GROMACS or AMBER .
- Quantum Mechanical (QM) calculations : Evaluate electronic properties (e.g., charge distribution) of the triazolopyrimidine core .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
- Assay validation : Replicate experiments under standardized conditions (e.g., cell line authentication, controlled pH/temperature) .
- Metabolic stability testing : Use liver microsomes to identify degradation products that may affect activity .
- Structural analysis : Compare crystal structures or NMR data of active vs. inactive batches to identify conformational differences .
Basic: What strategies improve the solubility of this compound for in vitro assays?
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to enhance dissolution without cytotoxicity .
- Salt formation : Convert the free base to a hydrochloride salt for improved aqueous solubility .
- Particle size reduction : Nano-milling or sonication increases surface area for dissolution .
Advanced: What reaction mechanisms underlie the degradation or instability of this compound under specific conditions?
- Hydrolysis : The carbonyl group in ethanone is susceptible to nucleophilic attack in basic conditions, forming carboxylic acid derivatives .
- Oxidative degradation : Piperazine rings may oxidize in the presence of light or peroxides, requiring inert atmospheres (N2/Ar) during storage .
- Thermal decomposition : Differential Scanning Calorimetry (DSC) identifies degradation onset temperatures .
Advanced: What formulation strategies mitigate challenges in administering this compound for in vivo studies?
- Lipid-based carriers : Encapsulate in liposomes to enhance bioavailability and reduce renal clearance .
- Prodrug design : Modify the phenoxy group with ester linkages for gradual release in physiological conditions .
- Pharmacokinetic profiling : Use LC-MS/MS to monitor plasma concentrations and adjust dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
